molecular formula C19H17BrN2O5S2 B2820084 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-36-5

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2820084
CAS No.: 865247-36-5
M. Wt: 497.38
InChI Key: YFDIGEAPSXXIRL-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound intended for research applications. It features a complex molecular structure centered on a benzothiazole core, a heterocyclic scaffold recognized for its diverse biological activities and prevalence in medicinal chemistry research . The structure is further characterized by a (Z)-configured imine bond, a 2-bromobenzoyl group, a methylsulfonyl substituent, and an ethyl acetate side chain. The benzothiazole nucleus is a well-established pharmacophore in drug discovery. Molecules containing this ring system have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . For instance, the benzothiazole-derived drug Tiabendazole acts as a fungicide by binding to fungal tubulin, disrupting cellular division . Another example, Riluzole, an aminothiazole-based medication, is used to manage Lou Gehrig's disease . The presence of the methylsulfonyl group is a significant functional moiety in many bioactive compounds and can influence the molecule's electronic properties, solubility, and its interaction with biological targets. While the specific mechanism of action for this exact compound is a subject for research, its structural features make it a valuable candidate for investigation in various biochemical and pharmacological contexts. Researchers may explore its potential as a lead compound for developing new therapeutic agents or as a tool for studying enzymatic processes and signal transduction pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-15-9-8-12(29(2,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDIGEAPSXXIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19BrN2O4S
  • Molecular Weight : 463.35 g/mol
  • Purity : Typically around 95% .

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the bromobenzoyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Benzothiazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, studies have shown that related benzothiazole compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including A431 and A549 cells .

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311Inhibition of AKT and ERK signaling pathways
B7A5492Induction of apoptosis and cell cycle arrest

The anticancer effects are attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Compounds in this class have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . The structural modifications present in this compound may enhance its binding affinity to inflammatory mediators.

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Binding : The bromobenzoyl group facilitates binding to hydrophobic pockets of target proteins, enhancing the compound's efficacy.
  • Modulation of Signaling Pathways : It has been suggested that the compound can inhibit critical pathways such as AKT and ERK, which are often upregulated in cancerous tissues.

Case Studies

A notable study synthesized a series of benzothiazole derivatives, including analogs of this compound. These compounds were evaluated for their biological activities, revealing promising results in both anticancer and anti-inflammatory assays . The study highlighted that certain derivatives exhibited low IC50 values, indicating potent bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s benzo[d]thiazole core distinguishes it from triazine-based sulfonylurea herbicides (e.g., metsulfuron-methyl) and other pesticidal esters (). Key structural differences include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole 2-Bromobenzoyl, methylsulfonyl Ester, imino, sulfonyl
Metsulfuron-methyl Triazine Methoxy, methyl, sulfonylurea Sulfonylurea, methyl ester
2-(2-oxobenzo[d]thiazol-3(2H)-yl) acetate Benzo[d]thiazole Acetate, hydrazide Ester, amide

Data Tables

Table 2: Key Functional Group Impacts

Functional Group Target Compound Sulfonylurea Herbicides
Sulfonyl Electron-withdrawing, stabilizes charge Forms hydrogen bonds in enzyme binding
Ester Enhances lipophilicity Hydrolyzed to active sulfonic acid
Heterocyclic Core Benzo[d]thiazole (rigid, planar) Triazine (electron-deficient)

Q & A

Q. What are the key steps and optimization strategies for synthesizing (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions, including cyclization of aminothiophenol derivatives with carboxylic acids to form the benzo[d]thiazole core, followed by functionalization with bromobenzoyl and methylsulfonyl groups. Optimization focuses on reaction conditions (e.g., solvent polarity, temperature control) to enhance yield and purity. For example, using a Hantzsch reaction with α-halocarbonyl compounds and thiourea derivatives can efficiently generate the thiazole scaffold . Post-synthetic modifications, such as imine formation, require precise stoichiometry to maintain the Z-configuration around the imino double bond .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm the Z-configuration and identify hydrogen/carbon environments, particularly the imino (C=N) and methylsulfonyl (SO2CH3) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Ensures purity (>95%) and monitors byproducts during synthesis .
  • IR Spectroscopy : Detects functional groups like ester (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹) .

Q. How do the functional groups in this compound influence its reactivity and potential biological activity?

  • Methylsulfonyl Group : Enhances electrophilicity and potential enzyme inhibition (e.g., kinases) via hydrogen bonding .
  • Bromobenzoyl Moiety : Contributes to π-π stacking with biological targets, improving binding affinity .
  • Thiazole Core : Mimics natural heterocycles in biochemical pathways, enabling interactions with proteins or nucleic acids .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Molecular docking studies (e.g., using AutoDock Vina) simulate binding to targets like proteases or kinases. The bromobenzoyl and methylsulfonyl groups are prioritized in docking grids due to their electrophilic nature. Free energy calculations (MM-GBSA) refine binding affinity predictions, while MD simulations assess stability over time . Contradictions between in silico and experimental data (e.g., IC50 discrepancies) may arise from solvent effects or protein flexibility, requiring iterative model adjustments .

Q. What strategies address low solubility in aqueous media during biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, which are cleaved in vivo .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests) .
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation that may explain inconsistent in vivo results .
  • Structural Analog Comparisons : Test derivatives to isolate the role of specific substituents (e.g., replacing bromine with chlorine) .

Q. What are the challenges in optimizing this compound’s selectivity for therapeutic targets?

Off-target effects often arise from the thiazole core’s broad reactivity. Strategies include:

  • Bioisosteric Replacement : Substitute the methylsulfonyl group with a sulfonamide to reduce non-specific binding .
  • Fragment-Based Screening : Identify minimal pharmacophores to refine target engagement .
  • Kinetic Selectivity Assays : Compare on/off rates for intended vs. unintended targets using surface plasmon resonance (SPR) .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., water as a solvent) to reduce waste .
  • Data Validation : Cross-reference spectral data with structurally analogous compounds to confirm assignments .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity results .

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